molecular formula C13H16FNO3 B1393257 benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 913574-96-6

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No. B1393257
M. Wt: 253.27 g/mol
InChI Key: RKRKELORNFODMN-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a compound that has a wide range of applications in the scientific community. It is a versatile compound that can be used in a variety of different experiments and research projects. This compound has been used in laboratory experiments for its unique biochemical and physiological effects. It has also been used in scientific research applications due to its ability to interact with a variety of different molecules and compounds.

Scientific Research Applications

  • Stereoselective Syntheses in Organic Chemistry : The compound has been utilized in stereoselective syntheses, for instance in the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives. These syntheses are crucial in developing stereoisomers with specific desired biological activities (Boev et al., 2015).

  • Process Development for Pharmaceutical Compounds : The compound plays a role in the development of scalable synthesis processes for pharmaceutical compounds. An example is its use in the multihundred gram production of thiazolidine-2,4-dione compounds, which are inhibitors for estrogen-related receptor 1 (Li et al., 2014).

  • Gamma-Aminobutyric Acid (GABA) Agonists and Uptake Inhibitors : Research has explored its derivatives' role in synthesizing GABA agonists and uptake inhibitors, contributing significantly to the field of neurochemistry (Jacobsen et al., 1982).

  • Enzyme-Catalyzed Kinetic Resolutions : The compound has been employed in enzyme-catalyzed kinetic resolution processes, which are important in producing enantiomerically pure compounds, a crucial aspect in drug synthesis (Solymár et al., 2004).

  • Chiral Bicyclic 3-Hydroxypiperidines Synthesis : It has been used in synthesizing new chiral bicyclic 3-hydroxypiperidines, demonstrating applications in synthesizing complex organic molecules from industrial waste materials (Wilken et al., 1997).

  • Organocatalytic Asymmetric Synthesis : The compound has applications in organocatalytic asymmetric synthesis, as shown in the synthesis of quinine and quinidine, important for developing antimalarial drugs (Sarkar et al., 2011).

Safety And Hazards

The safety and hazards associated with benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate are not known. For similar compounds, safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKELORNFODMN-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 4
benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.